molecular formula C16H15IN2O4 B5216444 N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-iodobenzamide

N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-iodobenzamide

Cat. No. B5216444
M. Wt: 426.21 g/mol
InChI Key: HMJBJSCWCGMRDD-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-iodobenzamide, commonly known as FIAU, is a chemical compound that has been extensively studied for its potential applications in scientific research. FIAU is a member of the class of nucleoside analogs, which are compounds that mimic the structure of natural nucleosides and can interfere with the replication of DNA and RNA.

Mechanism of Action

FIAU is a nucleoside analog that can be incorporated into DNA and RNA during replication. Once incorporated, FIAU can interfere with the normal function of the nucleic acid, leading to cell death. FIAU is particularly effective against cells that express high levels of the herpes simplex virus thymidine kinase gene, which can convert FIAU into a toxic metabolite.
Biochemical and Physiological Effects:
FIAU has been shown to have a variety of biochemical and physiological effects, including inhibition of DNA and RNA synthesis, induction of apoptosis, and activation of immune responses. FIAU has also been shown to have anti-tumor effects in various animal models, suggesting its potential use as a cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using FIAU in lab experiments is its specificity for cells that express high levels of the herpes simplex virus thymidine kinase gene, which allows for targeted gene expression imaging. However, FIAU has several limitations, including its potential toxicity and the need for radioactive labeling, which can be expensive and time-consuming.

Future Directions

There are several potential future directions for research on FIAU, including the development of new labeling strategies that do not require radioactive isotopes, the optimization of FIAU analogs with improved specificity and toxicity profiles, and the investigation of FIAU as a potential cancer therapy. Additionally, FIAU could be used in combination with other imaging agents or therapies to improve their effectiveness.

Synthesis Methods

The synthesis of FIAU involves several steps, including the preparation of 2-iodobenzoyl chloride, the reaction of the chloride with 2-furylvinylamine, and the coupling of the resulting intermediate with N-(2-hydroxyethyl)glycine. The final product is obtained after purification through chromatography. The synthesis of FIAU is a complex and time-consuming process, but it has been optimized to produce high yields of pure compound.

Scientific Research Applications

FIAU has been extensively studied for its potential applications in scientific research, particularly in the field of molecular imaging. FIAU can be labeled with radioactive isotopes such as iodine-123 or fluorine-18, which allows for non-invasive imaging of gene expression in living organisms. FIAU has been used to study the expression of various genes, including the herpes simplex virus thymidine kinase gene, which is commonly used as a reporter gene in molecular imaging studies.

properties

IUPAC Name

N-[(E)-1-(furan-2-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IN2O4/c17-13-6-2-1-5-12(13)15(21)19-14(16(22)18-7-8-20)10-11-4-3-9-23-11/h1-6,9-10,20H,7-8H2,(H,18,22)(H,19,21)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJBJSCWCGMRDD-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCO)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCCO)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-1-(furan-2-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide

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